2-(苄氧基)-3,5-二氯苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

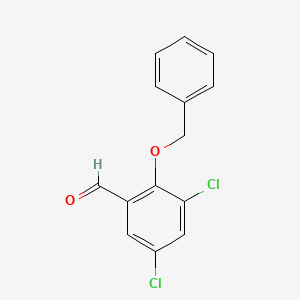

2-(Benzyloxy)-3,5-dichlorobenzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzyloxy)-3,5-dichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3,5-dichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成和反应:

- Poon 和 Dudley (2006) 描述了使用 2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐(一种稳定的有机盐)在加热时将醇转化为苄基醚,展示了其在化学合成中的用途 (Poon & Dudley, 2006).

- Uhlmann 等人 (2018) 使用 4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺合成了一系列衍生物,展示了其在创建抗结核支架中的用途 (Uhlmann et al., 2018).

药理和生物应用:

- Lin 等人 (2005) 研究了苄氧基苯甲醛衍生物对 HL-60 细胞的抗癌活性,表明了它们在癌症研究中的潜力 (Lin et al., 2005).

- Swain 等人 (1995) 描述了 3-(苄氧基)-1-氮杂双环[2.2.2]辛烷 NK1 拮抗剂的合成和评估,突出了它们在神经激肽研究中的相关性 (Swain et al., 1995).

材料科学和化学:

- Perozo-Rondón 等人 (2006) 讨论了苯甲醛衍生物(包括 2,4-二氯苯甲醛)在二氢吡啶制备中的催化作用,这与材料科学相关 (Perozo-Rondón et al., 2006).

- Catalano 和 Parodi (1997) 探索了含有树枝状大分子 Ir(CO)Cl(PPh2R)2 配合物与 C60 的可逆结合,其中使用了 3,5-双(苄氧基)苄基,表明了其在新材料合成中的作用 (Catalano & Parodi, 1997).

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes or receptors involved in various biochemical processes .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,5-dichlorobenzaldehyde might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s worth noting that the compound’s benzylic position could potentially undergo oxidation and reduction reactions , which could influence various metabolic pathways.

Pharmacokinetics

Similar compounds have been known to undergo various transformations, such as oxidative addition and transmetalation , which could potentially affect their bioavailability.

Result of Action

Based on the potential reactions it could undergo, it might lead to the formation of new compounds or intermediates that could have various effects on cellular functions .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde could be influenced by various environmental factors. For instance, the presence of certain catalysts could enhance its reactivity . Additionally, factors such as pH, temperature, and the presence of other compounds could also affect its stability and efficacy.

生化分析

Biochemical Properties

Similar compounds, such as 2′-benzyloxy flavone, have been shown to exhibit fluorescence sensing properties towards secondary chemical explosives, such as picric acid, and pH sensing . This suggests that 2-(Benzyloxy)-3,5-dichlorobenzaldehyde may also interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds have shown notable antiproliferative effects against certain cell lines . For instance, a derivative of 2-(benzyloxy)phenyl)methanamine exhibited remarkable potency and selectivity for CARM1, an enzyme involved in various cellular processes, along with notable antiproliferative effects against melanoma cell lines .

Molecular Mechanism

It’s plausible that it may undergo reactions at the benzylic position, which is a common feature of benzylic compounds . These reactions could include free radical bromination, nucleophilic substitution, and oxidation , which could potentially influence its interactions with biomolecules and its overall effect at the molecular level.

Metabolic Pathways

It’s plausible that it may be involved in phase I metabolic reactions, which introduce a hydrophilic group in the drug molecules where phase II metabolic reactions can take place .

属性

IUPAC Name |

3,5-dichloro-2-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXNUFLDZNGBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363153 |

Source

|

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-57-7 |

Source

|

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)

![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)